Cas no 959239-47-5 (1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine)
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
- 1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine
- 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine(SALTDATA: FREE)
- MFCD09864476
- 959239-47-5
- SCHEMBL16225095
- DTXSID30670513
- AKOS011991280
- SGXWUDGJVDSLSF-UHFFFAOYSA-N
- BS-36285
- 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-PROPANAMINE
- 1-(2-Methyl -1,2,4-triazol-3-yl)propan-1-amine
- STL433125
- DB-353799
- 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine
-
- MDL: MFCD09864476
- Inchi: 1S/C6H12N4/c1-3-5(7)6-8-4-9-10(6)2/h4-5H,3,7H2,1-2H3
- InChI Key: SGXWUDGJVDSLSF-UHFFFAOYSA-N
- SMILES: N1(C)C(C(CC)N)=NC=N1
Computed Properties
- Exact Mass: 140.10600
- Monoisotopic Mass: 140.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- PSA: 56.73000
- LogP: 0.92520
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M330258-10mg |
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine |
959239-47-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M330258-50mg |
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine |
959239-47-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M330258-100mg |
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine |
959239-47-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Chemenu | CM274144-1g |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine |
959239-47-5 | 95% | 1g |
$569 | 2024-07-18 | |
| Chemenu | CM274144-5g |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine |
959239-47-5 | 95% | 5g |
$1734 | 2024-07-18 | |
| abcr | AB218358-250 mg |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine; 95% |
959239-47-5 | 250MG |
€436.00 | 2023-03-08 | ||
| abcr | AB218358-1 g |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine; 95% |
959239-47-5 | 1g |
€728.40 | 2023-03-08 | ||
| eNovation Chemicals LLC | Y1244810-1g |
1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-PROPANAMINE |
959239-47-5 | 95% | 1g |
$655 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244810-5g |
1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-PROPANAMINE |
959239-47-5 | 95% | 5g |
$2625 | 2024-06-07 | |
| abcr | AB218358-250mg |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine, 95%; . |
959239-47-5 | 95% | 250mg |
€357.80 | 2025-04-14 |
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine Suppliers
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine
Introduction to 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine (CAS No. 959239-47-5) and Its Emerging Applications in Chemical Biology
The compound 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine, identified by the CAS number 959239-47-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative combines the structural features of a triazole ring with an aliphatic amine group, creating a versatile scaffold that has garnered attention for its diverse biological activities and synthetic utility.
At the core of its molecular structure lies a 1-methyl-1H-1,2,4-triazol-5-yl moiety, which is known for its stability and ability to participate in various biochemical interactions. The presence of this triazole ring not only imparts unique electronic properties but also opens up possibilities for further functionalization, making it an attractive building block for drug discovery efforts. The 1-propanamine component adds another layer of complexity, introducing a nucleophilic site that can engage in reactions such as acylation, alkylation, or coupling, thereby expanding the compound’s synthetic toolbox.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The triazole scaffold, in particular, has been extensively studied due to its prevalence in bioactive molecules and its role as a privileged structure in drug design. Compounds like 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine exemplify how modifications to this core structure can yield derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that the methyl group at the 1-position of the triazole ring can influence metabolic stability and binding affinity to biological targets.
In the context of current research, 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine has been explored for its potential as an intermediate in synthesizing bioactive molecules. Its unique structural features make it a candidate for further derivatization into more complex structures with targeted biological effects. Researchers have been particularly interested in leveraging its reactivity to develop inhibitors or modulators of enzymes involved in critical metabolic pathways. The compound’s ability to interact with biological systems at multiple levels—whether through binding to proteins or modulating enzyme activity—makes it a valuable candidate for preclinical studies.
One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The combination of the triazole ring and the propylamine group provides multiple sites for chemical modification, allowing chemists to tailor its properties for specific applications. This flexibility has led to investigations into its use as a precursor for more complex molecules with potential therapeutic benefits. For example, derivatives of this compound have been synthesized and evaluated for their ability to interfere with signaling pathways associated with inflammation or cancer progression.
The growing interest in triazole-containing compounds stems from their broad spectrum of biological activities. These activities range from antimicrobial and antiviral effects to anti-inflammatory and anticancer properties. The molecular framework of 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine aligns well with these trends, offering a promising platform for further exploration. By integrating computational modeling with experimental validation, scientists are gaining deeper insights into how structural modifications can optimize biological activity.
From a computational chemistry perspective, the electronic properties of the triazole ring play a crucial role in determining its reactivity and interaction with biological targets. Advanced computational methods have been employed to predict how variations in the substitution pattern around the triazole ring can influence its binding affinity and metabolic stability. These predictions have guided experimental efforts toward designing more effective derivatives of 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine, ensuring that synthetic strategies are aligned with biological objectives.
The synthesis of this compound also highlights modern trends in organic chemistry toward efficient and sustainable methodologies. Researchers have developed streamlined synthetic routes that minimize waste and maximize yield while maintaining high purity standards. These advancements are essential for translating laboratory discoveries into viable pharmaceutical candidates. The ability to produce 959239-47-5 on a scalable basis will be critical for future preclinical and clinical investigations.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. Compounds like 1-(1-methyl-1H-1,2,4-triazol-5-yl)-propanamine exemplify how structural diversity can lead to novel pharmacological effects. By exploring their potential applications across various therapeutic areas—including oncology, immunology, and neurology—scientists are paving the way for next-generation treatments that address unmet medical needs.
In conclusion,95923947: 95923947 represents a structurally intriguing molecule with significant promise in chemical biology and drug discovery. Its unique combination of functional groups—specifically the methyl-substituted triazole ring and the propylamine moiety—makes it a versatile scaffold for developing bioactive derivatives. As research progresses,95923947: 95923947 will continue to be a valuable asset in exploring new therapeutic strategies and advancing our understanding of molecular interactions at the interface between chemistry and biology.
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